molecular formula C18H24FN3O B6003040 {3-(4-fluorobenzyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methanol

{3-(4-fluorobenzyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methanol

Cat. No.: B6003040
M. Wt: 317.4 g/mol
InChI Key: RLBBILNIAQTJAP-UHFFFAOYSA-N
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Description

The compound {3-(4-fluorobenzyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methanol, also known as compound X, is a novel chemical entity that has been synthesized for scientific research purposes. This compound belongs to the class of piperidine derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

Compound X acts as a selective agonist of the μ-opioid receptor, which is known to play a crucial role in pain management, reward, and addiction. It also has an affinity for the δ-opioid receptor and the nociceptin receptor, which are involved in the modulation of pain and stress responses. The activation of these receptors by {3-(4-fluorobenzyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methanol X leads to the inhibition of neurotransmitter release, resulting in the modulation of pain perception, mood, and behavior.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including analgesia, sedation, and anxiolysis. It has also been shown to have a positive effect on the regulation of blood pressure and heart rate. In preclinical studies, it has been shown to have anti-tumor properties and has been studied as a potential chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using {3-(4-fluorobenzyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methanol X in lab experiments include its high potency and selectivity for the μ-opioid receptor, which allows for the precise modulation of pain perception and behavior. It also has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, the limitations of using this compound X include its potential for abuse and addiction, which requires careful consideration in the design of experiments and the interpretation of results.

Future Directions

Future research on {3-(4-fluorobenzyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methanol X should focus on its potential therapeutic applications in various fields such as neuroscience, oncology, and cardiovascular diseases. It should also explore its mechanism of action in more detail, including its interaction with other receptors and signaling pathways. Additionally, further studies are needed to investigate the potential for abuse and addiction and to develop strategies to mitigate these risks. Finally, the development of new analogs and derivatives of this compound X may lead to the discovery of more potent and selective {3-(4-fluorobenzyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methanols with improved therapeutic properties.

Synthesis Methods

The synthesis of {3-(4-fluorobenzyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methanol X involves a multi-step process that starts with the reaction of 4-fluorobenzyl chloride with 3-methyl-1H-pyrazole to form 3-(4-fluorobenzyl)-1-(3-methyl-1H-pyrazol-5-yl)pyrazole. This intermediate is then reacted with piperidine in the presence of a reducing agent to obtain this compound. The purity of the this compound is ensured by using various analytical techniques such as NMR, LC-MS, and HPLC.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and cardiovascular diseases. It has shown promising results in preclinical studies related to its effect on the central nervous system, including the treatment of depression, anxiety, and addiction. In oncology, {3-(4-fluorobenzyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methanol X has been studied for its anti-tumor properties and has shown potential as a new chemotherapeutic agent. In cardiovascular diseases, it has been shown to have a positive effect on the regulation of blood pressure and heart rate.

Properties

IUPAC Name

[3-[(4-fluorophenyl)methyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O/c1-14-9-17(21-20-14)11-22-8-2-7-18(12-22,13-23)10-15-3-5-16(19)6-4-15/h3-6,9,23H,2,7-8,10-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBBILNIAQTJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CN2CCCC(C2)(CC3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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